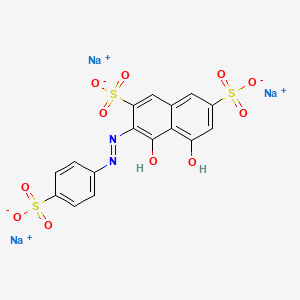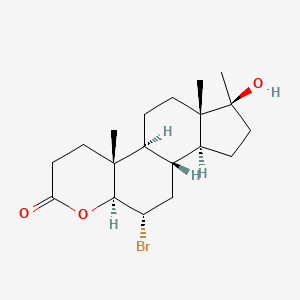
6alpha-Bromo-17beta-hydroxy-17alpha-methyl-4-oxa-5alpha-androstan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 6 is a hypothetical chemical compound used for illustrative purposes in various scientific contexts. It is often employed in educational materials to demonstrate chemical principles, reaction mechanisms, and synthetic routes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Compound 6 can be achieved through several methods, depending on the desired purity and yield. One common synthetic route involves the reaction of a primary alcohol with a halogenating agent under controlled conditions. For example, the reaction of ethanol with hydrogen chloride gas in the presence of a zinc chloride catalyst can produce ethyl chloride, which can then be further reacted to form Compound 6.
Industrial Production Methods
In an industrial setting, the production of Compound 6 typically involves large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This allows for the efficient production of Compound 6 with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Compound 6 undergoes various chemical reactions, including:
Oxidation: When exposed to strong oxidizing agents, Compound 6 can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction of Compound 6 using reducing agents like lithium aluminum hydride can yield primary or secondary alcohols.
Substitution: Compound 6 can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group attached to the carbon atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary alcohols.
Substitution: Various substituted compounds depending on the nucleophile used.
Scientific Research Applications
Compound 6 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Employed in biochemical assays to investigate enzyme activity and metabolic pathways.
Medicine: Utilized in drug development as a precursor for synthesizing pharmacologically active compounds.
Industry: Applied in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Compound 6 involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in biological systems, Compound 6 may act as a substrate for certain enzymes, leading to the formation of intermediate products that participate in metabolic pathways. The exact molecular targets and pathways depend on the specific context in which Compound 6 is used.
Comparison with Similar Compounds
Similar Compounds
- Compound 7
- Compound 8
- Compound 9
Comparison
Compound 6 is unique in its ability to undergo a wide range of chemical reactions under various conditions. Compared to Compound 7, which may only participate in oxidation reactions, Compound 6 can also undergo reduction and substitution reactions. Similarly, Compound 8 and Compound 9 may have limited applications in specific fields, whereas Compound 6 is versatile and widely used in chemistry, biology, medicine, and industry.
Would you like more detailed information on any specific section?
Properties
CAS No. |
24543-59-7 |
|---|---|
Molecular Formula |
C19H29BrO3 |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
(1S,3aS,3bR,5S,5aS,9aR,9bS,11aS)-5-bromo-1-hydroxy-1,9a,11a-trimethyl-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydroindeno[5,4-f]chromen-7-one |
InChI |
InChI=1S/C19H29BrO3/c1-17-7-6-15(21)23-16(17)14(20)10-11-12(17)4-8-18(2)13(11)5-9-19(18,3)22/h11-14,16,22H,4-10H2,1-3H3/t11-,12+,13+,14+,16-,17-,18+,19+/m1/s1 |
InChI Key |
ZUIGZKIOHUNINA-LWPUPYOYSA-N |
SMILES |
CC12CCC(=O)OC1C(CC3C2CCC4(C3CCC4(C)O)C)Br |
Isomeric SMILES |
C[C@]12CCC(=O)O[C@@H]1[C@H](C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)Br |
Canonical SMILES |
CC12CCC(=O)OC1C(CC3C2CCC4(C3CCC4(C)O)C)Br |
Synonyms |
BOMT Ro 7-2340 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 2-{[5-CYANO-2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3-DIHYDRO-1,3-THIAZIN-6-YL]SULFANYL}ACETATE](/img/structure/B1212804.png)

![N-[4-(methanesulfonamido)phenyl]acetamide](/img/structure/B1212809.png)
![(3E)-3-ethylimino-N,5-bis[4-(trifluoromethyl)phenyl]phenazin-2-amine](/img/structure/B1212811.png)
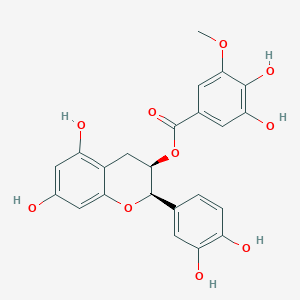
![1,6-Dimethyl-3-(2-pyridinyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1212814.png)
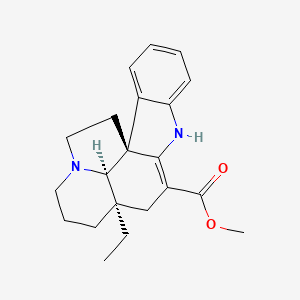
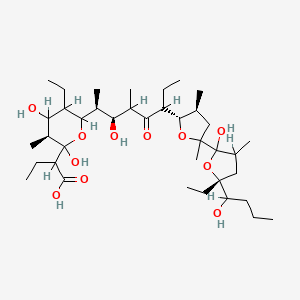
![2-[(4AR,8R)-8-HYDROXY-4A,8-DIMETHYL-OCTAHYDRONAPHTHALEN-2-YL]PROP-2-ENOIC ACID](/img/structure/B1212818.png)
